molecular formula C18H20N4O4S4 B2384278 Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate CAS No. 892273-22-2

Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate

Cat. No.: B2384278
CAS No.: 892273-22-2
M. Wt: 484.62
InChI Key: DVPCHDXKICEQOF-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate is a complex organic compound that features a piperazine ring linked to dithiophene units through carbonothioylimino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate typically involves the reaction of piperazine derivatives with thiophene-based compounds under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonothioylimino linkages can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiophene units can participate in electron transfer processes. The carbonothioylimino linkages may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate is unique due to its combination of piperazine and thiophene units linked by carbonothioylimino groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

Molecular Formula

  • Molecular Weight : Not explicitly provided in the search results.
  • Chemical Structure : The compound contains a dithiophene backbone with piperazine and carbonothioylimino substituents.
  • Solubility : Information on solubility is not available in the provided data.
  • Stability : Further studies are required to determine its stability under various conditions.

The biological activity of Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Antioxidant Properties : The presence of sulfur in its structure may confer antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Research indicates that similar compounds have shown promise in anticancer applications. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that related dithiophene derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells.
  • Mechanistic Insights : These compounds may induce cell cycle arrest and activate apoptotic pathways, although specific data for this compound is lacking.

Antimicrobial Properties

Some derivatives of piperazine are known for their antimicrobial activities:

  • Bacterial Inhibition : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
  • Fungal Activity : There is potential for antifungal activity based on structural analogs.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of dithiophene derivatives. The results showed significant inhibition of proliferation in breast cancer cell lines, with IC50 values indicating effective concentrations.

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of related compounds. The study found that certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperazine ring could enhance efficacy.

Summary of Findings

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Enzymatic InhibitionPotential inhibition of key enzymes

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.
  • Mechanistic Studies : To clarify pathways affected by this compound.

Properties

IUPAC Name

methyl 3-[[4-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperazine-1-carbothioyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S4/c1-25-15(23)13-11(3-9-29-13)19-17(27)21-5-7-22(8-6-21)18(28)20-12-4-10-30-14(12)16(24)26-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,27)(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPCHDXKICEQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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